

# Application Notes: Pigment Red 177 in High-Temperature Plastics

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Compound of Interest		
Compound Name:	Pigment Red 177	
Cat. No.:	B1361050	Get Quote

#### Introduction

**Pigment Red 177** (C.I. 65300) is a high-performance anthraquinone-based organic pigment that provides a brilliant, bluish-red shade.[1][2] Its robust molecular structure lends it exceptional thermal stability, lightfastness, and chemical resistance, making it an ideal candidate for coloring high-temperature engineering plastics.[3] This document provides detailed application notes, performance data, and experimental protocols for researchers and scientists utilizing **Pigment Red 177** in demanding polymer systems. It is particularly well-suited for plastics processed at elevated temperatures, such as polyamides (PA), polycarbonates (PC), and polyolefins (PP, PE).[4]

**Key Performance Characteristics** 

**Pigment Red 177** is distinguished by its excellent fastness properties, which ensure the longevity and stability of the colored plastic article.

- Thermal Stability: It exhibits high heat resistance, generally up to 300°C, making it suitable for engineering plastics that require high processing temperatures.[5][6] In HDPE, it can withstand 300°C, while in PE, the range is typically 270-280°C.[5][7] It is important to note that at concentrations below 0.1%, its heat resistance may be reduced.[7]
- Lightfastness and Weatherability: The pigment demonstrates outstanding lightfastness, typically rated 7-8 on the 8-step Blue Wool Scale, ensuring minimal fading upon prolonged



exposure to light.[5][6] This makes it suitable for applications where color retention is critical, such as in automotive components.[3]

- Migration and Bleeding Resistance: Pigment Red 177 shows excellent resistance to
  migration, with a rating of 5 on a 5-point scale.[1][6] This property is crucial for preventing the
  colorant from moving to the surface of the plastic part or bleeding into adjacent materials.
  However, it is noted to have poor bleeding resistance in soft PVC.[7]
- Chemical Resistance: It possesses strong resistance to acids, alkalis, and most common solvents, with ratings of 5 out of 5 for each category.[5][6] This chemical inertness ensures color stability in harsh environments.[8]

### **Data Presentation**

The performance and physical properties of **Pigment Red 177** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Pigment Red 177

Property	Value	Reference
C.I. Name	Pigment Red 177	[5]
C.I. Number	65300	[7]
CAS Number	4051-63-2	[7]
Chemical Class	Anthraquinone	[5]
Molecular Formula	C28H16N2O4	[5]
Density	1.43 - 1.60 g/cm <sup>3</sup>	[6]
Oil Absorption	45 - 65 g/100g	[5][9]
Specific Surface Area	65 - 113 m²/g	[5][6]

Table 2: Performance Ratings in High-Temperature Plastics



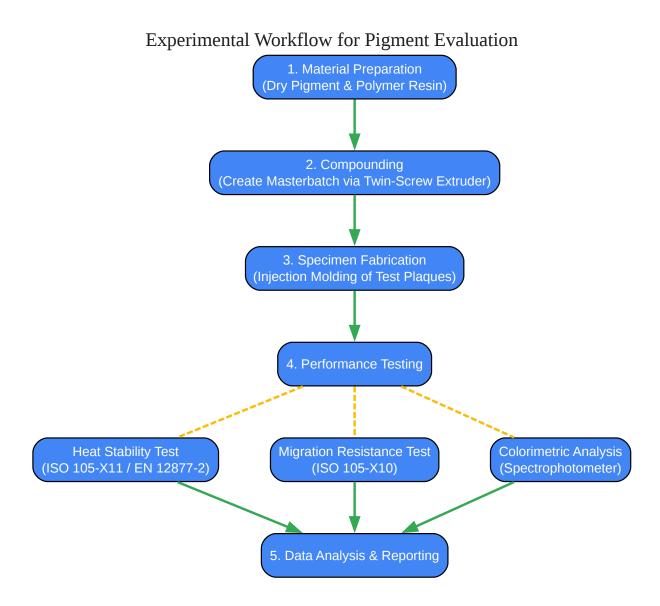
Performance Metric	Rating/Value	Applicable Plastics	Reference
Heat Resistance	280 - 300 °C	PE, PP, PA, PC, PS	[1][5][6]
Lightfastness (Full Shade)	8 (Excellent)	General Use	[6]
Lightfastness (Tint)	7-8 (Excellent)	General Use	[5]
Migration Resistance	5 (Excellent)	General Use	[1][6]
Acid Resistance	5 (Excellent)	General Use	[4][6]
Alkali Resistance	5 (Excellent)	General Use	[4][6]
Solvent Resistance	5 (Excellent)	General Use	[4][7]

# **Diagrams and Workflows**

Visual aids are provided below to clarify the chemical structure, experimental processes, and selection logic for using **Pigment Red 177**.

Caption: Chemical structure of C.I. Pigment Red 177.

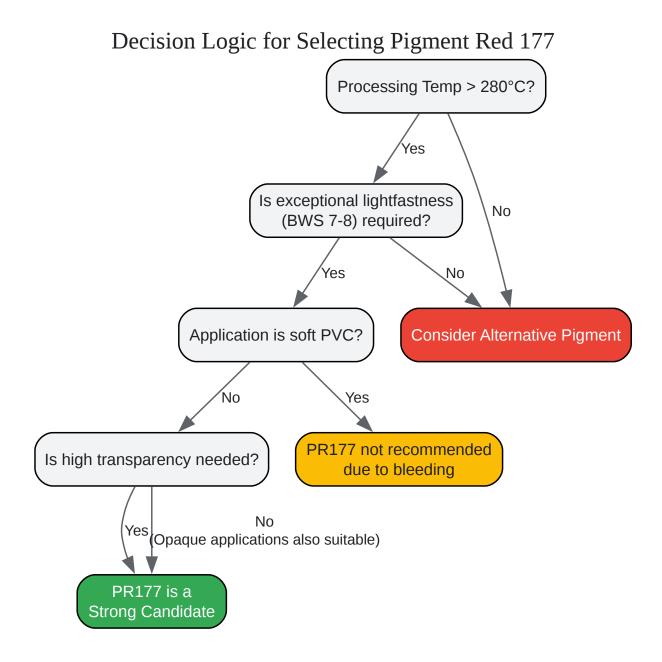




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Caption: Workflow for incorporating and testing PR177 in plastics.





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Caption: Decision tree for the appropriate use of **Pigment Red 177**.

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be adapted to specific equipment and polymer systems.



#### Protocol 1: Preparation of Masterbatch and Injection Molded Specimens

This protocol describes the process of creating a concentrated pigment masterbatch and then using it to produce colored plastic plaques for testing.

- Materials and Equipment:
  - Pigment Red 177 powder
  - Carrier polymer resin (e.g., PE, PP, or a universal carrier)
  - High-temperature plastic resin for final application (e.g., PA6, PC)
  - Twin-screw extruder with gravimetric feeders
  - Strand pelletizer
  - Injection molding machine
  - Standard test plaque mold (e.g., for color, impact testing)

#### Procedure:

- 1. Drying: Dry the pigment powder and all polymer resins according to their respective technical datasheets to prevent processing defects. Typically, 4 hours at 80-120°C is sufficient for most resins.
- 2. Masterbatch Compounding:
  - Set the temperature profile of the twin-screw extruder appropriate for the carrier resin.
  - Calibrate gravimetric feeders for the pigment and carrier resin. A typical masterbatch loading is 20-40% pigment by weight.
  - Feed the materials into the extruder. The screw design should ensure high shear for optimal pigment dispersion.
  - Extrude the molten compound as strands, cool them in a water bath, and pelletize them.



#### 3. Injection Molding (Let-Down):

- Physically blend the masterbatch pellets with the natural high-temperature resin at a predetermined ratio (the "let-down ratio") to achieve the desired final pigment concentration (e.g., 0.5% 2.0%).
- Set the injection molding machine to the processing temperatures recommended for the high-temperature resin.[10]
- Mold the test plaques using a consistent cycle time, injection pressure, and hold pressure to ensure uniformity.
- 4. Specimen Conditioning: Allow the molded plaques to condition at standard laboratory conditions (23°C  $\pm$  2°C, 50%  $\pm$  5% RH) for at least 24 hours before testing.

#### Protocol 2: Evaluation of Heat Stability

This protocol is based on the principles of EN 12877-2 to determine the maximum processing temperature the pigment can withstand without significant color change.[11]

- Materials and Equipment:
  - Colored test plaques from Protocol 1
  - Injection molding machine
  - Spectrophotometer or colorimeter (D65 illuminant, 10° observer)
- Procedure:
  - 1. Establish Baseline: Mold a set of plaques at the lowest recommended processing temperature for the resin. This serves as the control sample.
  - 2. Incremental Temperature Increase: Increase the molding machine's barrel temperature by 20°C.
  - 3. Dwell Time: Allow the material to "dwell" in the barrel at the new temperature for a fixed time, typically 5 minutes, to simulate potential process delays.



- 4. Mold and Label: Mold a new set of plaques at this elevated temperature and label them accordingly.
- 5. Repeat: Continue increasing the temperature in 20°C increments and molding plaques at each step until significant discoloration (e.g., browning, darkening) is observed.
- 6. Color Measurement: After conditioning, measure the color of each plaque using the spectrophotometer to obtain CIELAB (L, a,  $b^*$ ) values.
- 7. Analysis: Calculate the total color difference (ΔEab) between each high-temperature plaque and the control sample. The heat resistance is defined as the temperature at which the ΔEab exceeds a predetermined value, often 3.0.[11]

Protocol 3: Assessment of Migration Resistance

This protocol evaluates the tendency of the pigment to migrate to the surface of the plastic.

- Materials and Equipment:
  - Colored test plagues from Protocol 1
  - White, unpigmented plaques of a contact material (e.g., flexible PVC or another plastic)
  - Oven with controlled temperature
  - A weight to ensure uniform contact pressure (e.g., 1 kg)
  - Spectrophotometer
- Procedure:
  - 1. Assembly: Place a colored test plaque in direct contact with a white plaque.
  - 2. Apply Pressure: Place the assembly on a flat surface and put the weight on top to ensure intimate contact.
  - 3. Heat Aging: Transfer the assembly to an oven set at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours). The temperature and time should be relevant to the



end-use application.

4. Cooling and Separation: Remove the assembly from the oven and allow it to cool to room temperature before separating the plaques.

#### 5. Evaluation:

- Visually inspect the white plaque for any signs of color transfer (staining).
- Quantitatively measure the color of the white plaque with a spectrophotometer to detect any change from its original state.
- Rate the migration on a 1-5 scale (Grey Scale), where 5 indicates no migration and 1 indicates severe migration. **Pigment Red 177** is expected to achieve a rating of 5.[1][6]

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